![molecular formula C37H25O2P B12866674 Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide](/img/structure/B12866674.png)
Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide is a complex organic compound known for its unique spiro structure, which consists of two rings connected through a single atom. This compound is particularly notable for its applications in organic electronics, especially in the development of organic light-emitting diodes (OLEDs). The spiro structure imparts rigidity and stability to the molecule, making it an excellent candidate for use in high-performance materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide typically involves multiple steps, starting with the preparation of the fluorene and xanthene precursors These precursors are then subjected to a spirocyclization reaction to form the spiro compound
Preparation of Precursors: Fluorene and xanthene derivatives are synthesized through standard organic reactions such as Friedel-Crafts alkylation and electrophilic aromatic substitution.
Spirocyclization: The spirocyclization reaction is usually carried out under acidic conditions, using a strong acid like sulfuric acid or trifluoroacetic acid to facilitate the formation of the spiro linkage.
Phosphine Oxide Introduction: The diphenyl phosphine oxide group is introduced via a phosphorylation reaction, typically using reagents like diphenylphosphine and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide can undergo oxidation reactions, particularly at the phosphine oxide group, leading to the formation of phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine form, although this is less common.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.
Biology
While its primary applications are in materials science, there is potential for Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide to be used in biological research, particularly in the development of fluorescent probes and sensors due to its photophysical properties.
Medicine
In medicine, the compound’s stability and electronic properties could be harnessed for drug delivery systems or as part of diagnostic tools, although this area is still largely exploratory.
Industry
The most significant industrial application of Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide is in the production of OLEDs. Its ability to act as a host material for phosphorescent emitters makes it crucial for the development of high-efficiency, long-lasting OLED displays and lighting.
作用機序
The mechanism by which Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide exerts its effects is primarily related to its electronic structure. The spiro linkage provides a rigid framework that prevents non-radiative decay pathways, thereby enhancing the efficiency of light emission in OLED applications. The diphenyl phosphine oxide group contributes to the compound’s electron-transporting properties, facilitating charge balance within the device.
類似化合物との比較
Similar Compounds
Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide: Known for its rigidity and stability.
Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine: Lacks the oxide group, resulting in different electronic properties.
Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine sulfide: Contains a sulfur atom, which alters its reactivity and stability.
Uniqueness
Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide stands out due to its combination of rigidity, stability, and excellent electronic properties. These characteristics make it particularly suitable for use in high-performance OLEDs, where both efficiency and longevity are critical.
特性
分子式 |
C37H25O2P |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
2'-diphenylphosphorylspiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C37H25O2P/c38-40(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-36-34(25-28)37(33-21-11-12-22-35(33)39-36)31-19-9-7-17-29(31)30-18-8-10-20-32(30)37/h1-25H |
InChIキー |
GCNYDQPISZQZDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


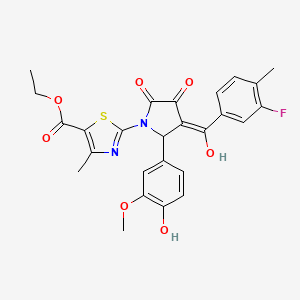
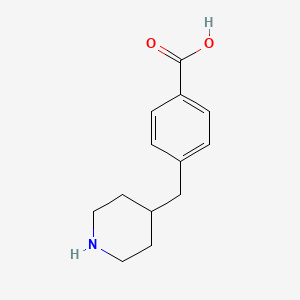
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
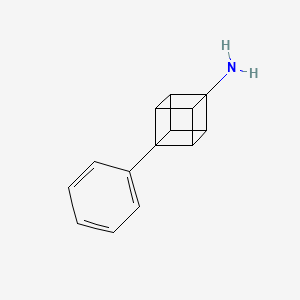
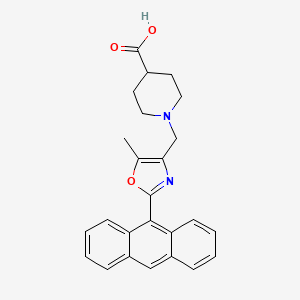
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)
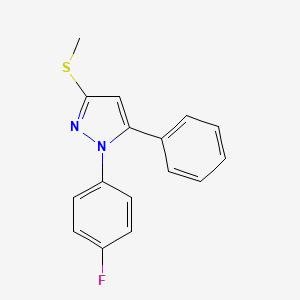

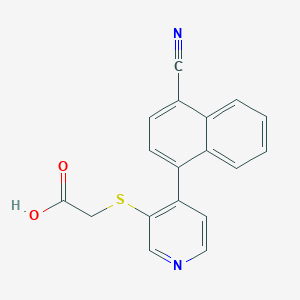


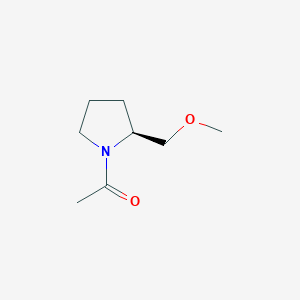

![((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone](/img/structure/B12866687.png)
